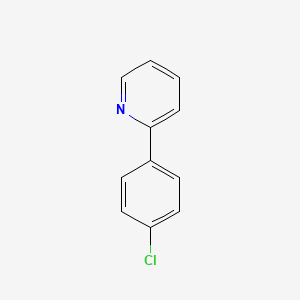

2-(4-Chlorophenyl)pyridine

描述

Significance and Context within Heterocyclic Chemistry

Heterocyclic compounds are of immense importance in various scientific fields, including medicinal chemistry, materials science, and agrochemicals. openaccessjournals.comijpsr.com More than half of all known organic compounds are heterocyclic. tiu.edu.iq The pyridine (B92270) ring, in particular, is a fundamental structural motif found in numerous natural products, such as nicotine, and vitamins like niacin and pyridoxine. nih.govlifechemicals.com

The introduction of a 4-chlorophenyl group to the pyridine ring, as in 2-(4-Chlorophenyl)pyridine, significantly influences the electronic properties and steric environment of the parent pyridine molecule. This can lead to unique biological activities and applications. For instance, pyridine derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antibacterial, and anticancer properties. ontosight.aiontosight.ai The specific substitution pattern in this compound makes it a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. One such application is in the synthesis of Bepotastine, an antihistamine drug. google.comchemicalbook.com

The synthesis of this compound and its derivatives often involves cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. nih.govwikipedia.orglibretexts.org This reaction allows for the efficient formation of a carbon-carbon bond between the pyridine and chlorophenyl rings. nih.govwikipedia.orglibretexts.org Researchers have developed various catalytic systems to optimize the yield and selectivity of this transformation. nih.govorganic-chemistry.org

The structural characteristics of this compound and related compounds have been investigated using techniques such as X-ray crystallography and NMR spectroscopy. For example, the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, a related compound, reveals a dihedral angle of 74.34 (6)° between the benzene (B151609) and pyridine rings. iucr.orgresearchgate.net Spectroscopic data, including 1H and 13C NMR, provide detailed information about the chemical environment of the atoms within the molecule. rsc.org

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.70 (d, J = 4.4 Hz, 1H), 7.95 (d, J = 8.8 Hz, 2H), 7.80 – 7.66 (m, 2H), 7.45 (d, J = 8.8 Hz, 2H), 7.30 – 7.21 (m, 1H) |

| ¹³C NMR (101 MHz, CDCl₃) | δ 156.1, 149.7, 137.7, 136.8, 135.0, 128.9, 128.1, 122.3, 120.3 |

This data is based on a representative example and may vary slightly depending on the specific experimental conditions. rsc.org

Overview of Research Trajectories for Pyridine Derivatives

Research on pyridine derivatives is a dynamic and evolving field. The versatility of the pyridine scaffold allows for extensive functionalization, leading to a vast library of compounds with diverse properties. nih.gov Current research trajectories focus on several key areas:

Development of Novel Synthetic Methodologies: A significant area of research is the development of more efficient and sustainable methods for the synthesis of functionalized pyridines. This includes the exploration of new catalysts, reaction conditions, and the use of greener solvents. mdpi.com For instance, photoredox catalysis has emerged as a powerful tool for the C-H arylation of pyridines. acs.org

Medicinal Chemistry Applications: Pyridine derivatives continue to be a major focus in drug discovery. lifechemicals.com Researchers are actively designing and synthesizing novel pyridine-containing compounds with potential therapeutic applications in areas such as cancer, infectious diseases, and neurological disorders. ontosight.aiontosight.ai The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination is a key factor in its biological activity. mdpi.comnih.gov

Materials Science: The unique electronic and photophysical properties of pyridine derivatives make them attractive for applications in materials science. st-andrews.ac.uk They are being investigated for use in organic light-emitting diodes (OLEDs), sensors, and as ligands for transition metal catalysts. nih.gov The photophysical properties, such as absorption and emission wavelengths, can be tuned by modifying the substituents on the pyridine ring. researchgate.net

Agrochemicals: The pyridine core is also a crucial component in many agrochemicals. nih.gov Research in this area focuses on the development of new pesticides and herbicides with improved efficacy and reduced environmental impact.

Structure

3D Structure

属性

IUPAC Name |

2-(4-chlorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHXIEVDMCNQVOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00374051 | |

| Record name | 2-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5969-83-5 | |

| Record name | 2-(4-chlorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00374051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Chlorophenyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 2 4 Chlorophenyl Pyridine and Its Derivatives

Classical and Modern Synthetic Routes

The construction of the 2-(4-chlorophenyl)pyridine scaffold can be achieved through several established and contemporary synthetic routes. These methods offer flexibility in terms of starting materials and reaction conditions, allowing for the targeted synthesis of specific derivatives.

A well-established method for forming the carbon-carbon bond between the pyridine (B92270) and chlorophenyl rings involves the Grignard reaction. libretexts.org This approach utilizes a Grignard reagent, such as 4-chlorophenylmagnesium bromide, which acts as a nucleophile, attacking the electrophilic carbonyl carbon of a pyridine carboxaldehyde, typically pyridine-2-carboxaldehyde. sciencemadness.org The reaction is generally conducted in an anhydrous ether solvent, like tetrahydrofuran (B95107) (THF), to prevent the highly reactive Grignard reagent from being quenched by water. libretexts.orgsciencemadness.org

The initial product of the Grignard addition is a magnesium alkoxide salt, which upon acidic workup, yields the secondary alcohol, α-(4-chlorophenyl)pyridine-2-methanol. It is crucial to control the reaction conditions, such as temperature, to minimize the formation of side products. libretexts.org This method provides a direct route to the alcohol derivative, which can then be used in subsequent reactions.

An alternative three-stage route can also be employed, starting with pyridine-2-carboxaldehyde. The initial step is a Grignard addition with 4-chlorophenylmagnesium bromide in THF to form the secondary alcohol. This is followed by an oxidation step using chromium trioxide in an acetic acid/water mixture to convert the alcohol to (4-chlorophenyl)(pyridin-2-yl)methanone. The final step involves the reduction of the ketone with zinc dust in an ethanol (B145695)/acetic acid mixture to yield the desired methanol (B129727) derivative.

Table 1: Grignard Reaction for α-(4-Chlorophenyl)pyridine-2-methanol Synthesis

| Reactant 1 | Reactant 2 | Solvent | Product |

| 4-chlorophenylmagnesium bromide | Pyridine-2-carboxaldehyde | Tetrahydrofuran (THF) | α-(4-Chlorophenyl)pyridine-2-methanol |

This table outlines the key components of the Grignard reaction for the synthesis of α-(4-chlorophenyl)pyridine-2-methanol.

A frequently documented synthetic pathway involves a two-step oxidation-reduction sequence. This method is particularly useful for synthesizing alcohol derivatives of this compound.

The first step in this sequence is the oxidation of a suitable precursor, such as 2-(p-chlorobenzyl)pyridine, to the corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)methanone. Strong oxidizing agents are employed to convert the methylene (B1212753) group to a carbonyl group. Potassium permanganate (B83412) (KMnO₄) in an aqueous medium at elevated temperatures (85–95°C) has been shown to be effective, affording the ketone in yields ranging from 60–97%, depending on the specific solvent used. The choice of oxidizing agent and reaction conditions, such as temperature and molar ratio of oxidant to substrate, are critical for maximizing the yield and minimizing the formation of byproducts.

Table 2: Oxidation of 2-(p-chlorobenzyl)pyridine

| Oxidizing Agent | Solvent | Temperature | Yield | Reference |

| KMnO₄ | Aqueous | 85–95°C | 86% | |

| SnO₂ | Dioxane | 90°C | 60% |

This table compares the efficiency of different oxidizing agents in the synthesis of (4-chlorophenyl)(pyridin-2-yl)methanone.

The ketone intermediate, (4-chlorophenyl)(pyridin-2-yl)methanone, is then reduced to the corresponding alcohol, α-(4-chlorophenyl)pyridine-2-methanol. This reduction is typically achieved using borohydride (B1222165) reagents. Sodium borohydride (NaBH₄) or potassium borohydride (KBH₄) in an alcohol solvent like methanol or ethanol are commonly used. The reaction is generally carried out at room temperature (20–40°C) and can produce high yields of the desired alcohol, with KBH₄ in methanol reportedly giving up to a 97% yield. These methods typically produce a racemic mixture of the chiral alcohol.

Table 3: Reduction of (4-chlorophenyl)(pyridin-2-yl)methanone

| Reducing Agent | Solvent | Temperature | Yield | Reference |

| KBH₄ | Methanol | 20°C | 97% |

This table highlights the effective reduction of the ketone intermediate to the alcohol derivative.

Modern synthetic chemistry offers powerful cross-coupling reactions for the formation of carbon-carbon bonds, and these have been applied to the synthesis of this compound derivatives.

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, and it is a vital tool for creating C(sp)-C(sp²) bonds. nih.govorganic-chemistry.orglibretexts.org This reaction is particularly useful for synthesizing ethynyl (B1212043) derivatives of this compound, which are valuable building blocks in medicinal chemistry and materials science. nih.govrsc.org

The reaction typically involves a palladium catalyst, such as PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and an amine base in a suitable solvent like DMF. rsc.org More recent protocols have been developed that are copper-free. nih.govbeilstein-journals.org For instance, the coupling of a halogenated this compound with a terminal alkyne under Sonogashira conditions yields the corresponding alkynyl-substituted derivative. The reaction has been found to be general for a wide range of iodopyridines and terminal alkynes, tolerating various functional groups. rsc.org For example, 3-((4-chlorophenyl)ethynyl)pyridine has been synthesized in high yield using a palladium precatalyst. nih.gov

The choice of palladium catalyst, ligands, and reaction conditions can be tailored to optimize the yield and accommodate a variety of substrates. hes-so.ch The electron-withdrawing or electron-donating nature of substituents on the coupling partners can also influence the reaction's efficiency. rsc.org

Cross-Coupling Reactions

Suzuki and Heck Coupling Reactions for Complex Structures

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are powerful tools for creating carbon-carbon bonds, enabling the synthesis of complex molecular architectures involving the this compound core. masterorganicchemistry.comresearchgate.net

The Suzuki reaction facilitates the coupling of an organoboron compound with an organohalide. masterorganicchemistry.com For instance, to synthesize the parent compound, 2-chloropyridine (B119429) can be coupled with 4-chlorophenylboronic acid. This reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄, and requires a base like sodium or potassium hydroxide (B78521). masterorganicchemistry.com The key advantage of the Suzuki reaction is its high tolerance for various functional groups, making it a highly practical and widely used method in modern organic synthesis. masterorganicchemistry.com

The Heck reaction provides a method for the arylation of alkenes. organic-chemistry.org It involves the reaction of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgyoutube.com While not directly forming the this compound core in one step, it can be used to introduce complex unsaturated side chains to a pre-existing functionalized this compound ring system, further diversifying the available derivatives. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

| Reaction | Reactants | Catalyst/Reagents | Product Type | Key Features |

| Suzuki Coupling | Organohalide (e.g., 2-chloropyridine), Organoboron compound (e.g., 4-chlorophenylboronic acid) | Palladium catalyst (e.g., Pd(OAc)₂), Base (e.g., K₂CO₃) | Biaryl compounds | High functional group tolerance, versatile for C-C bond formation. masterorganicchemistry.commdpi.com |

| Heck Coupling | Aryl/Vinyl Halide, Alkene | Palladium catalyst, Base (e.g., NEt₃) | Substituted Alkenes | Forms new C-C bond between the aryl halide and alkene, breaks C-H bond on the alkene. masterorganicchemistry.comorganic-chemistry.org |

Multicomponent Reactions for Substituted Pyridine Derivatives

Multicomponent reactions (MCRs) have gained significant attention as an efficient and environmentally friendly strategy for synthesizing highly substituted pyridine derivatives in a single step. bohrium.comresearchgate.net These one-pot reactions combine three or more starting materials to form a complex product, minimizing waste and simplifying synthetic procedures. bohrium.com

Various MCRs can be employed to construct the pyridine ring, often categorized as three-component or four-component reactions. bohrium.com A common approach involves the condensation of aldehydes, ketones, active methylene compounds (like malononitrile), and an ammonium (B1175870) salt as the nitrogen source. researchgate.netthieme-connect.com By selecting the appropriate starting materials, a diverse range of substituted pyridines can be accessed. For example, using 4-chlorobenzaldehyde (B46862) as one of the components allows for the direct incorporation of the 4-chlorophenyl group at a specific position on the newly formed pyridine ring. These reactions can be catalyzed by various substances, including nanocatalysts, or even proceed under catalyst-free conditions, sometimes in green solvents like water. bohrium.comrsc.org

Condensation Reactions for Functionalized Pyridine Systems

Classical condensation reactions remain a fundamental approach for the de novo synthesis of pyridine rings. nih.gov These methods typically involve the cyclization of dicarbonyl compounds or their equivalents with a nitrogen source. baranlab.org

One of the most well-known methods is the Hantzsch pyridine synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) to form a dihydropyridine, which is subsequently oxidized to the corresponding pyridine. nih.govbaranlab.org Modifications to this procedure allow for the synthesis of asymmetric pyridines. baranlab.org Another approach is the Bohlmann-Rahtz synthesis, which provides a pathway to substituted pyridines. whiterose.ac.uk Furthermore, [3+3] cyclocondensation reactions, for example between O-acetyl ketoximes and α,β-unsaturated aldehydes catalyzed by a copper(I) salt, offer a modular route to a variety of substituted pyridines under mild conditions. organic-chemistry.org These condensation strategies are valuable for creating functionalized pyridine systems that can be further elaborated into more complex molecules. nih.gov

Mannich Reactions for Bridged N-atom Derivatives

The Mannich reaction is a three-component condensation reaction that involves the aminoalkylation of an acidic proton located alpha to a carbonyl group. wikipedia.org The reactants are typically an aldehyde (like formaldehyde), a primary or secondary amine, and an enolizable carbonyl compound. youtube.com The reaction proceeds through the formation of an electrophilic iminium ion from the aldehyde and amine, which is then attacked by the enol form of the carbonyl compound. wikipedia.orgyoutube.com

In the context of this compound, the Mannich reaction can be envisioned as a method to introduce aminoalkyl side chains, which could then be used to form bridged structures. For example, if a derivative of this compound contains an enolizable ketone moiety, it can react with an aldehyde and an amine to append a β-amino-carbonyl group. youtube.com This appended group contains a nitrogen atom that could potentially undergo a subsequent intramolecular reaction to form a bridged N-atom derivative, creating complex polycyclic systems.

| Reaction Type | Components | Key Intermediate | Product | Application for Pyridine Derivatives |

| Multicomponent | Aldehyde, Active Methylene Compound, Nitrogen Source, etc. | Varies (e.g., enamine, imine) | Polysubstituted Pyridine | Direct synthesis of complex pyridine cores in one pot. bohrium.comresearchgate.net |

| Condensation (Hantzsch) | Aldehyde, β-Ketoester (2 eq.), Ammonia | Dihydropyridine | Substituted Pyridine | Stepwise construction of the pyridine ring. nih.govbaranlab.org |

| Mannich | Aldehyde, Amine (1° or 2°), Enolizable Carbonyl | Iminium Ion | β-Amino-carbonyl compound | Functionalization to create precursors for bridged N-atom systems. wikipedia.orgorganic-chemistry.org |

Specific Synthesis of Key Derivatives

5-Bromo-2-(4-chlorophenyl)pyridine (B8700182)

The synthesis of 5-bromo-2-(4-chlorophenyl)pyridine can be achieved through the direct electrophilic bromination of the parent compound, this compound. The pyridine ring is an electron-deficient system, making electrophilic substitution challenging. However, the reaction can proceed under appropriate conditions.

A plausible synthetic route involves treating this compound with a brominating agent such as N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent like glacial acetic acid or a chlorinated solvent. google.comprepchem.com The reaction may require heating to facilitate the substitution. The directing effects of the pyridine nitrogen and the 4-chlorophenyl group will favor substitution at the 5-position of the pyridine ring.

Plausible Synthesis of 5-Bromo-2-(4-chlorophenyl)pyridine

| Starting Material | Reagent | Solvent | Conditions | Product |

| This compound | N-Bromosuccinimide (NBS) or Bromine (Br₂) | Dichloromethane or Acetic Acid | 0°C to reflux | 5-Bromo-2-(4-chlorophenyl)pyridine |

This table represents a generalized procedure based on analogous bromination reactions of pyridine and its derivatives. google.comprepchem.com

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile

The synthesis of this highly substituted pyridine derivative is best approached through a multicomponent reaction strategy, which allows for the efficient assembly of multiple substituents onto the pyridine core in a single step.

A likely pathway involves a one-pot reaction of 1-(4-chlorophenyl)ethanone, malononitrile (B47326), and a reagent that can provide the 4-fluorophenoxy group and the remaining atoms for the pyridine ring. A more direct multicomponent synthesis could involve the reaction of a chalcone (B49325) derivative, (E)-1-(4-chlorophenyl)-3-(4-fluorophenoxy)prop-2-en-1-one, with malononitrile in the presence of an ammonium salt. researchgate.net Another established method for similar structures involves the reaction of an aldehyde (4-chlorobenzaldehyde), an active methylene compound (malononitrile), a pyrazolone (B3327878) derivative, and a catalyst like DABCO in ethanol, which suggests that a variation of this could be used. dundee.ac.uknih.gov

A general and efficient method for synthesizing related 2-alkoxy-3-cyanopyridines involves the cyclization reaction of a chalcone derivative with malononitrile. researchgate.net

Plausible Synthesis via Cyclocondensation

| Reactant 1 | Reactant 2 | Catalyst/Base | Solvent | Product |

| (E)-3-amino-2-(4-chlorobenzoyl)acrylonitrile | 4-Fluorophenol | Base (e.g., K₂CO₃) | DMF | 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine-3-carbonitrile |

This table outlines a potential synthetic route based on established methodologies for constructing polysubstituted pyridines. researchgate.net

2-N-(4-chlorophenyl)pyridine-2,3-diamine

The synthesis of 2-N-(4-chlorophenyl)pyridine-2,3-diamine and its analogs can be achieved through multi-step reaction sequences starting from readily available materials. One reported pathway involves the synthesis of 2,3-diaminopyridine (B105623) as a key intermediate.

A common route to 2,3-diaminopyridine begins with 2-aminopyridine (B139424). orgsyn.orgarkat-usa.org This starting material undergoes bromination, followed by nitration and subsequent reduction of the nitro group to an amine. arkat-usa.org Specifically, 2-aminopyridine can be brominated to form 2-amino-5-bromopyridine, which is then nitrated to yield 2-amino-5-bromo-3-nitropyridine. orgsyn.org The final step to obtain the diamine intermediate is the reduction of the nitro group, which can be accomplished using iron and hydrochloric acid. arkat-usa.org

Alternatively, 2,3-diaminopyridine can be synthesized by the reduction of 2-amino-3-nitropyridine (B1266227) using reagents such as iron in acidified ethanol or tin and hydrochloric acid. orgsyn.orgchemicalbook.com Another approach involves the amination of 3-aminopyridine. orgsyn.org A patented method describes the preparation of 2,3-diaminopyridine by dissolving 2,3-dinitropyridine (B76908) in an organic solvent, followed by catalytic hydrogenation using palladium on carbon. google.com

Once the 2,3-diaminopyridine intermediate is obtained, it can be further reacted with various benzaldehydes to yield 4-azabenzimidazole derivatives. arkat-usa.org This condensation reaction provides a versatile method for introducing a range of substituents onto the final molecule.

Table 1: Synthesis of 2,3-diaminopyridine

| Starting Material | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-Aminopyridine | 1. Br₂, Acetic Acid; 2. HNO₃, H₂SO₄; 3. Fe, HCl | 2,3-Diamino-5-bromopyridine | arkat-usa.org |

| 2-Amino-3-nitropyridine | Iron, aqueous acidified ethanol or tin, hydrochloric acid | 2,3-Diaminopyridine | orgsyn.orgchemicalbook.com |

| 2,3-Dinitropyridine | H₂, Pd/C, organic solvent, heat | 2,3-Diaminopyridine | google.com |

2-(2-(4-chlorophenyl)ethynyl)-6-methylpyridine

The synthesis of 2-ethynyl-6-methyl-pyridine derivatives often involves metal-catalyzed cross-coupling reactions. While a direct synthesis for 2-(2-(4-chlorophenyl)ethynyl)-6-methylpyridine was not found in the provided search results, related synthetic strategies for similar compounds can be inferred. For instance, the synthesis of various pyridine derivatives can be achieved through Suzuki-Miyaura cross-coupling reactions to introduce aryl groups onto the pyridine ring. researchgate.net The preparation of ethyl 6-methylpyridine-2-acetate has been accomplished by the acylation of the organometallic derivative of 2,6-lutidine with diethyl carbonate. orgsyn.org

Alpha-(4-Chlorophenyl)pyridine-2-methanol

Alpha-(4-Chlorophenyl)pyridine-2-methanol is a significant intermediate in the synthesis of various pharmaceutical compounds. chemicalbook.comhsppharma.comchemdad.com Its synthesis typically involves condensation and reduction reactions. ontosight.ai One synthetic route involves the reaction of (4-chloro-phenyl-)(2-pyridyl) methanol with 4-hydroxy piperidine (B6355638) in the presence of methylsulfonic acid and sym-trimethylbenzene at elevated temperatures. google.com This method produces a single optical isomer with high yield. google.com

This compound serves as a crucial reagent in the synthesis of Carbinoxamine, a histamine (B1213489) H1 antagonist, and Bepotastine besylate, a non-sedating H1-antagonist with anti-inflammatory properties. chemicalbook.comhsppharma.comchemdad.com

Table 2: Synthesis of Alpha-(4-Chlorophenyl)pyridine-2-methanol derivative

| Starting Materials | Reagents and Conditions | Product | Reference |

|---|

2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid

2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid is a versatile compound used as an intermediate in the development of pharmaceuticals, particularly anti-cancer agents, and in the formulation of agrochemicals. chemimpex.com Its synthesis can be approached through methods used for related 2,4,6-trisubstituted pyridines. researchgate.net While a specific synthesis for this exact compound was not detailed in the search results, the general synthesis of related biphenyl-4-carboxylic acid derivatives has been described. For example, 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate was synthesized from 4-bromo-2-chlorophenol (B165030) and 4′-methoxy-[1,1′-biphenyl]-4-carboxylic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 4-N,N-dimethylaminopyridine (DMAP) in chloroform. nih.gov

Table 3: Physicochemical Properties of 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₁BrClNO₂ | sigmaaldrich.com |

| Molecular Weight | 388.64 g/mol | sigmaaldrich.com |

| Melting Point | 291-294 °C | sigmaaldrich.com |

2-(4'-chlorophenyl)-6-methyl-(3-N, N'- diaryl/dialkyl amino methyl)-imidazo[1,2-a]pyridine

The synthesis of this class of compounds is achieved through a Mannich reaction. researchgate.net The process involves refluxing a mixture of 2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridine (B132010), formaldehyde, and a secondary amine (such as dimethylamine) in the presence of hydrochloric acid and methanol. researchgate.net The resulting product is then isolated by pouring the reaction mixture onto crushed ice. researchgate.net This method has been used to prepare a series of related compounds with various diaryl or dialkyl amino methyl groups. researchgate.nettsijournals.comtsijournals.com The synthesis of the precursor, 2-(4'-chlorophenyl)-6-methylimidazo[1,2-a]pyridine, can be accomplished by reacting 2-amino-5-methylpyridine (B29535) with 2-bromo-1-(4-chlorophenyl)ethan-1-one.

Table 4: Synthesis of 2-(4'-chlorophenyl)-6-methyl-(3-N, N'- dimethyl amino methyl)-imidazo[1,2-a]pyridine

| Starting Materials | Reagents and Conditions | Reaction Time | Product | Reference |

|---|

N-(Z)-(4-Chlorophenyl)methylidene]isoniazid Derivatives

Isoniazid (B1672263) derivatives are synthesized with the goal of developing new therapeutic agents. nih.govorientjchem.orgnih.gov A general method for preparing N'-benzoylisonicotinohydrazide derivatives involves the reaction of isonicotinic acid hydrazide (isoniazid) with various benzoyl chloride derivatives. researchgate.net In a specific example, N'-(4-Chlorobenzoyl)isonicotinohydrazide was synthesized and subsequently used to form a metal complex with Fe(III). researchgate.net Another study describes the synthesis of isoniazid derivatives by reacting isoniazid with different isothiocyanates to produce thiosemicarbazides. nih.gov

Table 5: Synthesis of Isoniazid Derivatives

| Starting Materials | Reaction Type | Product Class | Reference |

|---|---|---|---|

| Isoniazid, Benzoyl chloride derivatives | Acylation | N'-Benzoylisonicotinohydrazides | researchgate.net |

| Isoniazid, Isothiocyanates | Addition | Thiosemicarbazides | nih.gov |

2-(4-Chlorophenyl)imidazol[1,2-a]pyridine-3-carbaldehyde

The synthesis of 2-(4-Chlorophenyl)imidazol[1,2-a]pyridine-3-carbaldehyde is accomplished through a Vilsmeier-Haack type reaction. nih.gov The process involves treating a solution of 2-(4-chlorophenyl)H-imidazo[1,2-a]pyridine in dimethylformamide (DMF) with phosphoryl trichloride (B1173362) (POCl₃). nih.gov The reaction mixture is heated and stirred for several hours. nih.gov The product is then purified using silica (B1680970) gel chromatography. nih.gov The synthesis of the starting material, 2-(4-chlorophenyl)imidazo[1,2-a]pyridine, can be achieved through various methods, including the Groebke–Blackburn–Bienaymé multicomponent reaction. mdpi.com

Table 6: Synthesis of 2-(4-Chlorophenyl)imidazol[1,2-a]pyridine-3-carbaldehyde

| Starting Material | Reagents and Conditions | Reaction Time | Product | Reference |

|---|

N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide

The synthesis of N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide, an isoniazid analog, has been reported. This class of compounds, N-substituted phenyl/cyclohexyl-2-(pyridine-4-carbonyl)hydrazine-1-carbothioamides, is generally synthesized and characterized by various spectral and analytical methods. mdpi.com The reaction of 2-isonicotinoyl-N-arylhydrazinecarbothioamide with chloroacetic acid in the presence of anhydrous sodium acetate (B1210297) in absolute ethanol can yield N-(4-aryl)-5-(pyridine-4-yl)-1,3,4-oxadiazol-2-amines. mdpi.com Furthermore, treatment of 2-isonicotinoyl-N-cyclohexyl/arylhydrazinecarbothioamide with sodium hydroxide leads to the formation of N-4-cyclohexyl/aryl-5-(pyridine-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. mdpi.com

2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine Derivatives

Derivatives of 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine are important intermediates in the pharmaceutical industry, for instance, in the synthesis of the antihistamine drug bepotastine. bldpharm.com A synthetic method for the single optical isomer of this compound involves the reaction of (4-chloro-phenyl-)(2-pyridyl)methanol with a protected 4-hydroxypiperidine. bldpharm.com A reported method details a one-pot reaction where (4-chloro-phenyl-)(2-pyridyl)methanol is reacted, and after workup, 2-[(4-chloro-phenyl-)(piperidines-4-oxygen base)methyl]pyridine is obtained with a high yield of 88.3%. bldpharm.com This method is advantageous as it can directly produce the desired single optical isomer, such as the S configuration, which is a precursor for bepotastine. bldpharm.com

2''-amino-4''-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6''-aryl nicotinonitriles

A series of 2''-amino-4''-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6''-aryl nicotinonitriles have been synthesized through the cyclocondensation of 2-(4'-chlorophenyl)-6-methyl-3-(1''-aryl-2''-propene-1''-one-3-yl)-imidazo[1,2-a]pyridines with malononitrile and ammonium acetate. researchgate.net The structures of these compounds were confirmed using IR, 1H-NMR, and mass spectral data, as well as elemental analysis. researchgate.netnih.gov

2-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine

While a direct synthesis for 2-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine was not explicitly detailed in the provided context, the synthesis of structurally related compounds provides insight into potential synthetic routes. For instance, 2-amino-4-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine-3-carbonitrile is a known compound. researchgate.net The synthesis of various 2,4,6-trisubstituted pyridines often involves multi-component reactions. A general approach to similar structures involves the reaction of a chalcone with malononitrile and an ammonium salt, which could be adapted for this synthesis.

2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile

The synthesis of 2-(4-chlorophenyl)-4-(1H-indol-3-yl)-6-phenylpyridine-3-carbonitrile has been achieved through a one-pot, three-component reaction. This involves heating a mixture of 3-(1H-indol-3-yl)-3-oxopropanenitrile, 4,4,4-trifluoro-1-phenylbutane-1,3-dione, and 4-chlorobenzaldehyde in the presence of ammonium acetate under solvent-free conditions at 110 °C for 6 hours. The product was isolated with a 70% yield after purification by column chromatography. The crystal structure of the compound has been determined, revealing the dihedral angles between the central pyridine ring and the pendant phenyl, chlorobenzene, and indole (B1671886) rings.

2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine)

An unexpected synthesis of 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) occurred as a by-product during attempts at a Suzuki-Miyaura cross-coupling reaction. The starting material, N-[2-(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)-1-(4-chlorophenyl)ethyl]-4-methylbenzenesulfonamide, when treated with potassium carbonate in tetrahydrofuran at 80 °C for 24 hours, led to the formation of the cyclobutane (B1203170) derivative in a 23% yield. The formation of this product is proposed to occur via a spontaneous [2+2] cycloaddition. The structure was confirmed by 1H and 13C NMR, HRMS, and X-ray crystallography.

Green Chemistry Approaches in Synthesis (e.g., microwave-mediated, catalyst-free)

The principles of green chemistry are increasingly being applied to the synthesis of pyridine derivatives to create more environmentally benign processes. Microwave-assisted synthesis has emerged as a significant green chemistry tool, often leading to faster reaction times, cleaner reactions, and higher yields compared to conventional heating methods.

A notable example is the catalyst-free and additive-free synthesis of 1,2,4-triazolo[1,5-a]pyridines from enaminonitriles and benzohydrazides under microwave irradiation. This tandem reaction proceeds via transamidation followed by nucleophilic addition and condensation, offering a broad substrate scope and good functional group tolerance. Optimization studies have shown that reaction conditions such as temperature and solvent can be fine-tuned to maximize yield and minimize reaction time. For instance, increasing the microwave temperature from 140 °C to 180 °C significantly reduced the reaction time. The use of greener solvents like tert-Butyl methyl ether (TBME) has also been successfully demonstrated.

Stereoselective Synthesis of Enantiomers (e.g., (S)- and (R)-CPMA)

The stereoselective synthesis of specific enantiomers of this compound derivatives is crucial for the development of chiral drugs, where often only one enantiomer exhibits the desired therapeutic effect. A significant example is the synthesis of the (S)-enantiomer of 2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine, a key intermediate for the antihistamine drug Bepotastine. google.comchemicalbook.com

A direct, one-step condensation method has been developed for this purpose, which avoids the need for protecting the reactive hydrogen on the nitrogen atom of the piperidine ring. google.com The synthesis involves the reaction of an enantiomerically pure form of (4-chlorophenyl)(pyridin-2-yl)methanol (B192788) with 4-hydroxypiperidine. By selecting the appropriate starting enantiomer of the alcohol, the desired single optical isomer of the final product can be obtained. google.com

For instance, to produce the (S)-isomer of 2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine, the (S)-enantiomer of (4-chlorophenyl)(pyridin-2-yl)methanol is used as the starting material. The reaction is typically carried out in the presence of a sulfonic acid compound, such as methanesulfonic acid, which acts as a reaction assistant, simplifying the process and reducing side reactions. google.com

The precursor, racemic (4-chlorophenyl)(pyridin-2-yl)methanol, can be synthesized from 2-(p-chlorobenzyl)pyridine through a two-step process involving oxidation to the corresponding ketone, (4-chlorophenyl)(pyridin-2-yl)methanone, followed by reduction. google.com

Table 1: Key Reagents in Stereoselective Synthesis of (S)-2-[(4-chlorophenyl)(4-piperidinyloxy)methyl]pyridine

| Reagent | Role | Reference |

| (S)-(4-chlorophenyl)(pyridin-2-yl)methanol | Chiral Starting Material | google.com |

| 4-Hydroxypiperidine | Reactant | google.com |

| Methanesulfonic Acid | Reaction Assistant/Catalyst | google.com |

| sym-Trimethylbenzene | Solvent | google.com |

Functional Group Transformations and Derivatization

The this compound scaffold allows for a variety of functional group transformations, enabling the synthesis of a diverse range of derivatives. These transformations can target the pyridine ring, the chlorophenyl ring, or substituents attached to them.

Nucleophilic aromatic substitution (SNAr) can occur on the pyridine ring of this compound derivatives, particularly when a good leaving group is present at the 2- or 4-positions of the pyridine nucleus. quimicaorganica.orgstackexchange.com The electron-withdrawing nature of the nitrogen atom makes these positions electrophilic and susceptible to attack by nucleophiles. stackexchange.compearson.com The reaction proceeds through a high-energy anionic intermediate (a Meisenheimer complex), and the stability of this intermediate is key to the reaction's feasibility. stackexchange.com Attack at the C-2 or C-4 position allows the negative charge in one of the resonance structures to be placed on the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com

Common nucleophiles used in these reactions include alkoxides, thiolates, and amines. sci-hub.se For example, 2-halopyridines react with various sulfur and oxygen nucleophiles to yield substituted pyridines. sci-hub.se While the chlorine on the phenyl ring of the parent this compound is not activated for typical SNAr, derivatives with leaving groups on the pyridine ring can undergo such transformations.

The two aromatic rings in this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS).

Pyridine Ring: The pyridine ring is significantly deactivated towards EAS due to the electron-withdrawing effect of the nitrogen atom. quimicaorganica.orgyoutube.com Reactions require more drastic conditions compared to benzene (B151609). Substitution, when it occurs, is directed to the C-3 and C-5 positions (meta to the nitrogen). quimicaorganica.orgyoutube.com This is because the intermediates formed by attack at C-2, C-4, or C-6 have a destabilizing resonance structure with a positive charge on the nitrogen atom. quimicaorganica.org Furthermore, Friedel-Crafts alkylation and acylation reactions are generally not feasible because the Lewis acid catalyst complexes with the basic nitrogen atom, further deactivating the ring. quimicaorganica.org

Chlorophenyl Ring: The chlorophenyl ring is also deactivated towards EAS by the electron-withdrawing inductive effect of the chlorine atom. However, the chlorine atom is an ortho-, para-director due to the ability of its lone pairs to stabilize the cationic intermediate through resonance. The directing effects on this ring are therefore a combination of the ortho-, para-directing chloro group and the meta-directing pyridyl substituent.

Table 2: Regioselectivity in Electrophilic Aromatic Substitution

| Ring | Reactivity | Preferred Position(s) | Rationale | Reference |

| Pyridine | Deactivated | 3 and 5 | Avoidance of cationic charge on nitrogen in reaction intermediate. | quimicaorganica.orgyoutube.comyoutube.com |

| Chlorophenyl | Deactivated | Ortho to Chlorine | Chlorine is an ortho-, para-director, but the ring is deactivated. | masterorganicchemistry.com |

Nitrile derivatives of this compound can be valuable intermediates, as the nitrile group can be reduced to a primary amine, introducing a versatile functional group. A relevant example is the compound 6-(4-chlorophenyl)-2-methylnicotinonitrile. mdpi.com The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. wikipedia.org

Several methods are available for this reduction:

Catalytic Hydrogenation: This is an economical and widely used method. Catalysts such as Raney Nickel, palladium on carbon (Pd/C), or platinum dioxide are effective. wikipedia.orgacsgcipr.org The reaction is typically carried out under hydrogen pressure. Care must be taken to select conditions that minimize the formation of secondary and tertiary amine byproducts. wikipedia.orgacsgcipr.org

Metal Hydride Reduction: Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are very effective at reducing nitriles to primary amines. wikipedia.orgyoutube.com Other reagents like potassium borohydride (KBH₄) can also be used, often in the presence of a catalyst like Raney Ni. umich.edu A system of Raney Ni/KBH₄ in ethanol has been shown to be an efficient and mild method for reducing both aromatic and aliphatic nitriles to primary amines in high yields. umich.edu

Table 3: Common Reagents for Nitrile Reduction

| Reagent/System | Type | Notes | Reference |

| H₂/Raney Ni | Catalytic Hydrogenation | Economical, but can produce secondary/tertiary amines. | wikipedia.orgacsgcipr.org |

| H₂/Pd/C | Catalytic Hydrogenation | Common and effective catalyst. | acsgcipr.org |

| LiAlH₄ | Metal Hydride | Powerful reducing agent, requires anhydrous conditions. | wikipedia.orgyoutube.com |

| Raney Ni/KBH₄ | Catalytic Hydride | Mild conditions, high yields of primary amines. | umich.edu |

Advanced Applications in Medicinal Chemistry and Drug Discovery

Antimicrobial and Antiparasitic Activities

Antibacterial Efficacy (Gram-positive, Gram-negative bacteria, MRSA strains)

While direct studies on 2-(4-Chlorophenyl)pyridine are limited, research into its isomer, 4-(4-chlorophenyl) pyridine (B92270), provides significant insights into its potential antimicrobial properties. This isomer, identified in plant extracts, has demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.net Specifically, commercially available 4-(4-chlorophenyl) pyridine has been tested against Clostridium perfringens (Gram-positive) and Pseudomonas aeruginosa (Gram-negative), showing clear antimicrobial activity. researchgate.net

The broader chlorophenylpyridine scaffold is a subject of interest in antibacterial research. Complex heterocyclic derivatives of pyrrolo[1,2-a] mdpi.comnih.govbenzodiazepines containing a 4-chlorophenyl group have shown much stronger antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and S. epidermidis, than against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. nih.gov One such derivative exhibited a minimum inhibitory concentration (MIC) of 7.81 µg/ml against Staphylococcus strains, highlighting its potential against challenging pathogens like Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, other synthesized imidazo[1,2-a]pyridine (B132010) derivatives incorporating the 2-(4'-chlorophenyl) moiety have shown moderate to good antibacterial activity. psu.edu

| Compound | Bacterial Strain | Gram Type | Activity Noted |

|---|---|---|---|

| 4-(4-chlorophenyl) pyridine (isomer) | Clostridium perfringens | Gram-positive | Antimicrobial property observed researchgate.net |

| 4-(4-chlorophenyl) pyridine (isomer) | Pseudomonas aeruginosa | Gram-negative | Antimicrobial property observed researchgate.net |

| Ethyl2-(7-(4-chlorophenyl)...isoindol-15-yl)acetate (derivative) | Staphylococcus aureus (MRSA) | Gram-positive | MIC value of 7.81 µg/ml nih.gov |

Antifungal Properties

The antifungal potential of the chlorophenylpyridine structure has been noted. The isomer 4-(4-chlorophenyl) pyridine, when tested as a commercially available compound, demonstrated antifungal properties against Aspergillus niger. researchgate.net Similarly, complex derivatives such as 1-(4-chlorophenyl)-4-((4-chlorophenyl)amino)-3,6-dimethylpyridin-2(1H)-one have been identified as having potential antifungal activity against Candida albicans, including strains resistant to fluconazole. mdpi.com These compounds were found to exert rapid fungicidal activity and inhibit biofilm formation. mdpi.com

| Compound | Fungal Strain | Activity Noted |

|---|---|---|

| 4-(4-chlorophenyl) pyridine (isomer) | Aspergillus niger | Antifungal property observed researchgate.net |

| 1-(4-chlorophenyl)-4-...pyridin-2(1H)-one (derivative) | Candida albicans | Fungicidal activity and biofilm inhibition mdpi.com |

Antimalarial Potential

There is no direct evidence of antimalarial activity for this compound itself within the reviewed literature. However, the core structure is a component of molecules investigated for this purpose. The antimalarial drug proguanil, a prodrug whose active metabolite inhibits dihydrofolate reductase in parasites, contains a 4-chlorophenylbiguanide (B1200820) structure. wikipedia.org Additionally, various heterocyclic systems containing a pyridine ring, such as mdpi.comnih.govpsu.edutriazolo[4,3-a]pyridines, have been designed and evaluated for their potential to inhibit Plasmodium falciparum, the parasite responsible for malaria. nih.gov These compounds are often designed to target essential parasite enzymes like falcipain-2. nih.gov

Antileishmanial Activity

The investigation into the antileishmanial properties of this compound is not directly documented. However, related molecular structures show promise in this area. For instance, a thiazolyl acetamide (B32628) derivative bearing a 4-chlorophenyl group, specifically 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl] acetamide, was analyzed for its activity against Leishmania mexicana. nih.gov This compound demonstrated an IC50 value of 0.086 µM against the promastigote form of the parasite and was found to induce apoptosis. nih.gov This suggests that the chlorophenyl moiety is a valuable component in the design of new antileishmanial drug candidates.

Anti-inflammatory and Analgesic Properties

A direct evaluation of the anti-inflammatory or analgesic properties of this compound is not specified, but its structural relatives are key in the synthesis of known anti-inflammatory drugs. Notably, α-(4-chlorophenyl)pyridine-2-methanol serves as an intermediate in the synthesis of Bepotastine. pharmaffiliates.comchemicalbook.com Bepotastine is recognized as a non-sedating H1-antagonist that also possesses anti-inflammatory activity. pharmaffiliates.comchemicalbook.com This connection suggests that the this compound skeleton is a viable scaffold for developing agents with anti-inflammatory potential.

Neurological and Psychiatric Applications

Adenosine (B11128) Receptor Modulation

The adenosine receptors, particularly the A1 subtype, are significant targets for therapeutic intervention in the central nervous system, implicated in conditions like epilepsy and neuropathic pain. nih.gov The development of allosteric modulators for the A1 adenosine receptor is a promising approach to achieve therapeutic benefits while minimizing side effects associated with orthosteric ligands. nih.gov While the field of adenosine receptor modulation is active, the reviewed literature does not establish a direct link or specific research concerning this compound as a modulator of these receptors. nih.govnih.gov

Anxiolytic and Antipsychotic Properties of Triazolopyridines

Triazolopyridines, a class of heterocyclic compounds, have garnered attention for their wide spectrum of biological activities, including their potential as anxiolytic and antipsychotic agents. nih.gov The incorporation of the this compound moiety into triazolopyridine structures is a key area of research aimed at developing novel therapeutic agents for psychiatric disorders. The structural framework of triazolopyridines makes them amenable to various chemical modifications, allowing for the fine-tuning of their pharmacological properties.

Antiepileptic and Anticonvulsant Activities

The quest for novel antiepileptic and anticonvulsant drugs has led researchers to explore various chemical scaffolds, including those derived from this compound. These compounds are evaluated for their ability to suppress seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. mdpi.com

One such derivative, 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl), has been studied for its pharmacokinetic properties in rats. Following intravenous administration, AAP-Cl exhibited a biexponential decline in blood concentrations with a terminal elimination half-life of approximately 6 hours. The compound demonstrated dose-independent kinetics. After oral administration, it was rapidly absorbed, with peak blood concentrations reached within 30 minutes. The oral bioavailability was determined to be 19.5%. nih.gov

Another compound, methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate, showed potent anticonvulsant activity in the MES model in both mice and rats, with a pharmacological profile similar to that of phenytoin. nih.gov Furthermore, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been synthesized and evaluated for their anticonvulsant potential. One of the most active compounds from this series, 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione, displayed significant anticonvulsant activity in both the MES and 6 Hz seizure tests, with a likely mechanism of action involving interaction with neuronal voltage-sensitive sodium and L-type calcium channels. mdpi.com

| Compound Name | Animal Model | Administration Route | Anticonvulsant Activity (ED50) | Reference |

| 2-(4-chlorophenyl)amino-2-(4-pyridyl)ethane (AAP-Cl) | Rats | Oral | Not specified | nih.gov |

| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate | Mice | Intraperitoneal | 26.2 mg/kg (MES test) | nih.gov |

| Methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate | Rats | Oral | 5.79 mg/kg (MES test) | nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mice | Intraperitoneal | 68.30 mg/kg (MES test) | mdpi.com |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mice | Intraperitoneal | 28.20 mg/kg (6 Hz test) | mdpi.com |

Other Therapeutic Applications

Antiallergic Agents (e.g., intermediates for Bepotastine and Carbinoxamine)

This compound serves as a crucial intermediate in the synthesis of important antiallergic agents, notably Bepotastine and Carbinoxamine.

Bepotastine: This second-generation antihistamine is synthesized using 2-[Chloro(4-chlorophenyl)methyl]pyridine as a key starting material. google.commanusaktteva.com The synthesis involves several steps, including a Grignard reaction with 2-cyanopyridine (B140075) to form (4-chlorophenyl)(pyridin-2-yl)methanone, followed by reduction to (4-chlorophenyl)(pyridin-2-yl)methanol (B192788). google.com This alcohol is then chlorinated to produce the 2-[Chloro(4-chlorophenyl)methyl]pyridine intermediate. google.comgoogle.com This intermediate is then reacted with other compounds to ultimately yield Bepotastine. google.commanusaktteva.commanusaktteva.compharmaffiliates.com

Carbinoxamine: This first-generation antihistamine is structurally described as 2-(4-chlorobenzyl)pyridine (B3024584) in which a benzylic hydrogen is substituted by a 2-(dimethylamino)ethoxy group. nih.gov The synthesis of Carbinoxamine also utilizes intermediates derived from this compound, such as (4-Chlorophenyl)(pyridin-2-yl)methanone and (4-Chlorophenyl)(pyridin-2-yl)methanol. cymitquimica.comusp.org

Antitubercular Activity

Derivatives of this compound have shown promise as antitubercular agents. A series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, as well as multidrug-resistant and extensively drug-resistant strains. nih.gov Two compounds in this series emerged as particularly promising, exhibiting activity against multidrug-resistant tuberculosis at a concentration of 16 μg/mL. nih.gov

Other studies have explored different structural modifications. For instance, new N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides have been synthesized and tested against various M. tuberculosis cell lines. researchgate.net Additionally, 2,4-disubstituted pyridine derivatives have demonstrated significant bactericidal activity against intracellular and biofilm-forming tubercle bacilli. frontiersin.org The antitubercular activity of these compounds is often influenced by substitutions on the phenyl ring, with certain groups enhancing potency while others lead to a loss of activity. nih.gov

Urease Inhibitory Activity

Urease inhibitors are of interest for their potential therapeutic applications, including the treatment of infections caused by urease-producing bacteria. While direct studies on the urease inhibitory activity of this compound itself are limited, the broader class of flavonoid analogues has been investigated for this purpose. nih.gov Given that the 4-chlorophenyl group is a common substituent in various biologically active molecules, its incorporation into scaffolds known to inhibit urease could be a viable strategy for developing new inhibitors. For example, indane-1,3-diones have shown potential as urease inhibitors. mdpi.com

Applications in Diabetes and Cardiovascular Disorders

The scaffold of this compound is relevant to the development of drugs for diabetes and cardiovascular diseases, primarily through its incorporation into molecules that inhibit key enzymes.

Diabetes: Dipeptidyl peptidase-IV (DPP-4) inhibitors are a class of oral medications for type 2 diabetes. They work by prolonging the action of incretin (B1656795) hormones, which leads to increased insulin (B600854) release and reduced glucagon (B607659) levels. nih.govmdpi.com The development of novel DPP-4 inhibitors often involves exploring various heterocyclic scaffolds, and the structural features of this compound could be integrated into new designs.

Cardiovascular Disorders: Some antidiabetic drugs, such as GLP-1 receptor agonists and SGLT-2 inhibitors, have demonstrated cardiovascular benefits. nih.gov DPP-4 inhibitors have also been studied for their cardiovascular safety. nih.gov Research has shown that certain DPP-4 inhibitors may have cardioprotective effects by mitigating cardiac hypertrophy and fibrosis. mdpi.com The design of new kinase inhibitors, for example, those targeting Aurora kinase A and epidermal growth factor receptor (EGFR) kinase, sometimes incorporates pyrrolo nih.govnih.govpyrimidine (B1678525) scaffolds, which can feature substitutions like the 4-chlorophenyl group. nih.gov

Structure-Activity Relationship (SAR) Studies

The biological activity of a compound is intrinsically linked to its chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial in medicinal chemistry for optimizing drug candidates. For this compound, SAR studies reveal how modifications to its distinct chemical features—the halogenated phenyl group, the pyridine nucleus, and various functional group substitutions—can profoundly influence its biological effects.

Impact of Halogenated Phenyl Groups on Biological Activity

The presence and position of a halogen atom on the phenyl ring of phenylpyridine derivatives are critical determinants of their biological activity. Halogens, such as the chlorine atom in this compound, can influence a molecule's lipophilicity, electronic properties, and metabolic stability, all of which affect how the compound interacts with biological targets.

Research on halogenated phenylpyridines has demonstrated their potential as chemo-selective agents for diverse molecular architectures. nih.gov The electronic and steric effects of halogen substitution can lead to significant variations in the bioactivity of these compounds. For instance, studies on various halogenated marine natural products have highlighted a wide range of biological activities, including antibacterial, antifungal, antiviral, and antitumor effects, underscoring the importance of the halogen substituent. nih.gov

Role of the Pyridine Nucleus in Enhancing Drug Permeability, Potency, and Metabolic Stability

The pyridine ring is a privileged scaffold in medicinal chemistry, known for its ability to enhance key pharmacological parameters. tandfonline.comrsc.org Its nitrogen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. Furthermore, the pyridine nucleus often improves a compound's metabolic stability, a critical factor in drug development. nih.gov

Incorporating a pyridine motif can increase a drug's biochemical potency and enhance its permeability across biological membranes. tandfonline.comnih.gov For example, replacing a phenyl group with a pyridine ring has been shown to significantly improve the metabolic stability of certain inhibitors. nih.gov This is attributed to the electronic properties of the pyridine ring, which can make it less susceptible to oxidative metabolism compared to a benzene (B151609) ring. nih.gov The pyridine scaffold is found in numerous FDA-approved drugs, a testament to its importance in drug design. rsc.orgnih.gov

Influence of Functional Group Substitutions on Bioactivity

The introduction of various functional groups onto the this compound scaffold can dramatically alter its biological activity. These substitutions can modify the compound's size, shape, polarity, and ability to form specific interactions with target proteins.

For instance, the addition of an amino group or a carboxylic acid group can enhance a compound's bioactivity. nih.gov SAR studies on aminopyridine N-oxides have shown that optimizing substituent groups can lead to potent and selective inhibitors of key enzymes. electronicsandbooks.com The strategic placement of different functional groups can fine-tune the compound's properties to achieve the desired therapeutic effect.

Chiral Purity and its Pharmacological Implications

Chirality, or the "handedness" of a molecule, plays a paramount role in drug action. nih.gov Many biological targets, such as enzymes and receptors, are chiral themselves and therefore interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. This can lead to one enantiomer being therapeutically active while the other is inactive or even toxic. nih.gov

For pyridine-containing compounds, establishing and maintaining chiral purity is crucial for ensuring optimal pharmacological activity and safety. doaj.orgresearchgate.net The synthesis of enantiomerically pure chiral pyridines is a significant area of research, as it allows for the development of more specific and effective drugs. doaj.org The use of single-enantiomer drugs has become increasingly prevalent in the pharmaceutical industry due to their improved therapeutic indices. nih.gov

Drug Design and Development Principles

The journey from a promising chemical compound to a marketed drug is a complex process guided by specific principles of drug design and development. A key initial step in this process is the identification of a "lead compound."

Lead Compound Identification through High-Throughput Screening

High-throughput screening (HTS) is a powerful technology used in the pharmaceutical industry to rapidly test thousands to millions of chemical compounds for their ability to interact with a specific biological target. This process is instrumental in identifying initial "hits" that can be further optimized into lead compounds.

For a compound like this compound and its derivatives, HTS can be employed to screen large chemical libraries against a variety of disease targets. For example, in the search for new anticancer agents, HTS can identify compounds that inhibit the growth of cancer cell lines. acs.org The hits from these screens then serve as the starting point for more focused medicinal chemistry efforts, including the SAR studies discussed previously, to develop a potent and selective lead compound.

Optimization of Pharmacological Profiles and Reduction of Side Effects

The optimization of a drug candidate's pharmacological profile is a critical step in medicinal chemistry, aiming to enhance therapeutic efficacy while minimizing unwanted effects. For derivatives based on the this compound core, this often involves strategic structural modifications to improve target affinity, selectivity, and pharmacokinetic properties.

One key strategy involves the substitution of ligands in organometallic complexes containing a this compound-based structure. For instance, in studies on half-sandwich Ru(II) and Os(II) complexes of N-(4-chlorophenyl)pyridine-2-carbothioamide, replacing the labile chlorido ligand with phosphorus donor ligands like triphenylphosphine (B44618) (PPh₃) and 1,3,5-triaza-7-phophaadamantane (pta) has been investigated. The results indicated that the antiproliferative activity of these complexes was significantly influenced by the lipophilic character of the phosphine (B1218219) ligand. nih.gov Complexes featuring the PPh₃ ligand, which has a higher lipophilicity, demonstrated potent anticancer activity with IC₅₀ values in the submicromolar range against several cancer cell lines. nih.gov This suggests that modulating lipophilicity through ligand substitution is a viable approach to optimizing the pharmacological profile of these metal-based drug candidates.

Another approach focuses on modifying the core pyridine structure itself. General studies on pyridine derivatives have shown that the introduction of specific functional groups can dramatically alter biological activity. For example, replacing OMe (methoxy) groups with OH (hydroxyl) groups has been observed to significantly decrease IC₅₀ values, indicating enhanced potency. nih.gov Similarly, the strategic addition of NH₂ (amino) groups can also modulate the antiproliferative effects of these compounds. nih.gov

These findings underscore the importance of systematic structural variation in tailoring the biological activity of compounds containing the this compound moiety. By carefully selecting and placing functional groups and ligands, researchers can enhance desired therapeutic actions and potentially reduce off-target effects.

Computational Approaches (e.g., CADD, Molecular Docking, In Silico Studies)

Computational methods are indispensable tools in modern drug discovery, providing deep insights into drug-target interactions and guiding the rational design of new molecules. For compounds related to this compound, a variety of in silico techniques, including Computer-Aided Drug Design (CADD), molecular docking, and Density Functional Theory (DFT), have been employed to elucidate their mechanisms of action and predict their biological potential.

Molecular docking is a prominent technique used to predict the binding orientation and affinity of a small molecule to its macromolecular target. This method has been applied to novel pyridine derivatives to explore their potential as anticancer agents. In one study, docking simulations were performed to position a 2-chloro-pyridine derivative (compound 6e) into the active site of telomerase (PDB ID: 3DU6). nih.gov The results showed that the compound could strongly inhibit telomerase, with a calculated IC₅₀ value of 0.8 µM, by fitting into the enzyme's active site. nih.gov Similarly, docking studies on novel pyridine and pyrazolyl pyridine conjugates identified compound 9 as a potent PIM-1 kinase inhibitor. nih.gov The in silico analysis revealed that the 4-chlorophenyl ring engaged in crucial lipophilic interactions with nonpolar amino acid residues Leu 120 and Val 52, while a hydrazide scaffold formed hydrogen bonds with polar residues, stabilizing the drug within the binding pocket. nih.gov

Table 1: Molecular Docking Interactions of a Pyridine Derivative with PIM-1 Kinase

| Compound Component | Interacting Residue | Type of Interaction |

|---|---|---|

| 4-chloro phenyl ring | Leu 120 | Lipophilic |

| 4-chloro phenyl ring | Val 52 | Lipophilic |

| Hydrazide scaffold | Pocket polar lining residues | Hydrogen Bonding |

Data sourced from docking studies on PIM-1 kinase inhibitors. nih.gov

Density Functional Theory (DFT) calculations have also been utilized to investigate the electronic structure and stability of metal complexes derived from this compound. For anticancer Ru and Os complexes of N-(4-chlorophenyl)pyridine-2-carbothioamide, DFT studies suggested only minor energy differences between the protonated and deprotonated forms of the ligand within the complex. nih.gov This type of computational analysis is crucial for understanding the behavior of these organometallic compounds in biological systems. researchgate.net

In silico studies are not limited to single calculations but often involve a multi-step workflow to design and screen novel compounds. This can include the development of a pharmacophore hypothesis, building a 3D Quantitative Structure-Activity Relationship (QSAR) model, and performing virtual screening of compound libraries. mdpi.com For pyridine and pyrimidine derivatives designed as cholinesterase inhibitors, in silico analyses highlighted how the molecules could act as dual binding site inhibitors, interacting with amino acids in the catalytic active site (CAS), peripheral anionic site (PAS), and mid-gorge cavities of the enzyme through π-π stacking and π-cation interactions. nih.gov These comprehensive computational approaches accelerate the discovery process by prioritizing candidates for synthesis and biological testing, ultimately leading to the development of more effective and selective therapeutic agents. mdpi.comnih.gov

Applications in Materials Science

Advanced Materials Development

The compound serves as a critical precursor and functional moiety in several classes of advanced materials, including liquid crystals, polymers, and materials for optoelectronic, biomedical, and energy applications.

Derivatives of 2-(4-chlorophenyl)pyridine are instrumental in the formation of liquid crystals and specialized polymers. The presence of the chlorophenyl group can influence the mesomorphic properties of molecules. For instance, new supramolecular liquid crystalline complexes have been prepared using laterally chloro-substituted azo-pyridine derivatives. mdpi.com These complexes, formed through hydrogen bonding, were found to be nematogenic, exhibiting a nematic phase and low melting temperatures. mdpi.comresearchgate.net One specific example is the smectic A phase observed in 5-[2-(4-Chlorophenyl)diazenyl]pyridin-2-yl 4ʹ-decyloxybenzoate. tandfonline.com Furthermore, related structures like 5-Bromo-2-(4-chlorophenyl)pyridine (B8700182) are noted for their suitability in developing advanced materials, which explicitly include liquid crystals and polymers. evitachem.com

The this compound scaffold is integral to the development of materials for optoelectronic devices, particularly those requiring specific photophysical properties. Research into 7-substituted-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-based styryl dyes has provided insights for designing advanced optoelectronic materials with tailored characteristics. rasayanjournal.co.in

A significant breakthrough is the creation of a zero-dimensional (0D) organic-inorganic hybrid halide, bis[4-(4-chlorophenyl)pyridinium] tetrabromidozincate ([HCPP]₂[ZnBr₄]), which functions as a high-efficiency blue-light emitter. iucr.org This material exhibits intense blue emission and a high photoluminescence quantum yield (PLQY), making it a candidate for next-generation luminescent materials. iucr.org The compound 2-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine has also been combined with silicon quantum dots (SiQDs) in nanocomposites that have potential applications in optoelectronic devices like LEDs. researchgate.net Additionally, iridium(III) complexes incorporating ligands such as 2-(4-tert-butylphenyl)pyridine, a related structure, are noted as critical for the function of some optoelectronic devices.

Table 1: Properties of Blue-Emitting [HCPP]₂[ZnBr₄] Halide

| Property | Value | Significance |

|---|---|---|

| Chemical Formula | (C₁₁H₉ClN)₂[ZnBr₄] | Defines the composition of the hybrid material. iucr.org |

| Emission Peak | 432 nm (Blue) | Indicates the color of light emitted, crucial for display and lighting applications. iucr.org |

| Photoluminescence Quantum Yield (PLQY) | 56.35% | Represents high efficiency of light emission, surpassing many similar materials. iucr.org |

| Crystal System | Monoclinic | Describes the structural arrangement of the compound. iucr.org |

| Emission Mechanism | Self-Trapped Excitons (STEs) | Explains the origin of the broad and Stokes-shifted light emission. iucr.org |

The this compound moiety is found in compounds investigated for their use in biomedical materials. Graphene and its derivatives are being explored as biomedical materials, and an electrochemical sensor based on graphene was developed for the detection of a complex anticancer drug containing a 1-(2-chloro-2-(4-chlorophenyl)ethyl) group. oatext.com Specific derivatives such as 4′-(4-Chlorophenyl)-2, 2′:6′, 2″-terpyridine and 2-[2-(4-Chlorophenyl)-2-oxoethylthio]pyridine-3-carboxylic acid are also categorized under biomedical materials, indicating their relevance in this area. smolecule.comsigmaaldrich.com

While specific research detailing the direct application of this compound in energy materials is limited, related compounds are categorized within this field. For instance, catalogs for chemical suppliers list derivatives under categories such as "Energy Materials," "Battery Materials," and "Dye-Sensitized Solar Cell (DSSC) Materials," suggesting the potential of this chemical family in energy-related applications. chemscene.comsmolecule.com

Role as Building Blocks for Complex Organic Molecules

The this compound structure serves as a fundamental building block in synthetic organic chemistry. Its unique framework allows for various substitution reactions, making it a valuable intermediate for creating more complex molecules and heterocycles.

Derivatives such as 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid are employed as key intermediates in the synthesis of pharmaceuticals and as building blocks for complex organic molecules. chemimpex.com The utility of this scaffold is further demonstrated in the synthesis of a library of imidazo[1,2-a]pyridine-8-carboxamides, where 2-(4-chlorophenyl)imidazo[1,2-a]pyridine-8-carboxylate is a key precursor. acs.org The reactivity of the pyridine (B92270) ring and the chlorophenyl group allows chemists to construct larger, more intricate molecular architectures for various applications, including drug discovery and materials science. chemimpex.com The compound 2-((4-chlorophenyl)diazenyl)-1,10-phenanthroline has also been used in catalysts for the multicomponent synthesis of substituted pyridines. bohrium.com

Fluorescent Cytotoxic Agents in Dual-Channel Fluorescence Systems

A derivative, 2-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine (CTP), has been identified as a fluorescent cytotoxic agent. researchgate.netresearchgate.net This compound is a key component of an innovative dual-channel fluorescence system designed for detection and potential therapeutic applications. researchgate.netresearchgate.net

The system combines the optical properties of silicon quantum dots–polysilane nanocomposites with those of CTP. researchgate.net A key feature of this system is its ability to produce two different emission signals at distinct wavelengths when excited by a single wavelength. researchgate.net This dual-channel capability allows for more complex and potentially more accurate detection methods in biological imaging. researchgate.netresearchgate.net The cytotoxic nature of the CTP molecule adds a therapeutic dimension, suggesting its potential use in theranostics, where diagnosis and therapy are combined. acs.org

Table 2: Components of the Dual-Channel Fluorescence System

| Component | Function | Reference |

|---|---|---|

| Silicon Quantum Dots (SiQDs)–Polysilane Nanocomposites | Primary fluorescent agent and stabilizing matrix. | researchgate.netresearchgate.net |

| 2-(4-chlorophenyl)-6-(thiophen-2-yl)pyridine (CTP) | Secondary fluorescent agent and cytotoxic component. | researchgate.netresearchgate.net |

| Single Wavelength Excitation | Triggers alternative emission signals from the two fluorescent components. | researchgate.net |

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

No specific Density Functional Theory (DFT) studies focused solely on 2-(4-Chlorophenyl)pyridine were found in the provided search results. Computational analyses available are typically centered on larger complexes or derivatives containing this molecule as a structural unit, without reporting the specific data for the isolated compound. wordpress.com

Detailed calculations of the molecular geometry and conformational analysis for this compound are not available in the search results.

Specific data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), energy gaps, or dipole moments for this compound have not been reported in the available literature. While DFT studies on related complexes do calculate these properties, they reflect the electronic structure of the entire complex rather than the isolated ligand. wordpress.com

Theoretical predictions of the Infrared (IR), Nuclear Magnetic Resonance (NMR), or UV-Visible spectra for this compound based on DFT calculations are not present in the search results. Experimental NMR data is available for derivatives and complexes, but not theoretical predictions for the parent compound. wordpress.com

No dedicated studies on the nonlinear optical (NLO) properties of this compound were identified.

Molecular Dynamics and Simulation

No information regarding molecular dynamics or simulation studies specifically for this compound was found.

Quantum Chemical Calculations

Broader quantum chemical calculations for this compound are not detailed in the provided search results.

In Silico Studies for Activity Prediction and Drug Design

In silico techniques, including molecular docking, Absorption, Distribution, Metabolism, and Excretion (ADME) predictions, and Density Functional Theory (DFT), are pivotal in modern drug discovery and development. These computational tools allow for the prediction of the pharmacological potential of compounds before their synthesis, thereby saving time and resources. auctoresonline.org For derivatives of this compound, these studies have been employed to evaluate their potential as therapeutic agents. auctoresonline.orgnih.gov The pyridine (B92270) ring is a significant motif in medicinal chemistry, present in approximately 18% of FDA-approved heterocyclic drugs, largely due to its capacity to form various non-covalent interactions with biological targets. auctoresonline.org

A prominent example involves the detailed in silico evaluation of Alpidem, an anxiolytic agent which is a derivative of this compound. nih.gov In one study, researchers conducted comprehensive molecular docking and DFT calculations to investigate its structural, electronic, pharmacokinetic, and biological properties. nih.gov The study aimed to provide rational explanations for compound-enzyme interactions and to understand its inhibitory activity at a molecular level. nih.gov

Molecular Docking and Binding Affinity